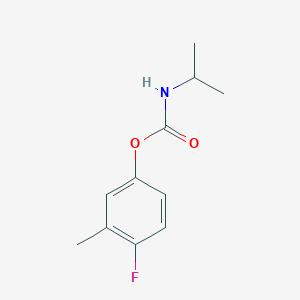
3,4,5-Trifluorobenzyltriphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trifluorobenzyltriphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a 3,4,5-trifluorobenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzyltriphenylphosphonium bromide typically involves the reaction of 3,4,5-trifluorobenzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled conditions. The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired phosphonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave irradiation techniques. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times . The use of microwave irradiation in the presence of a solvent like THF at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) has been shown to produce high yields of the compound.
化学反応の分析
Types of Reactions
3,4,5-Trifluorobenzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3,4,5-trifluorobenzyl alcohol, while oxidation with hydrogen peroxide can produce 3,4,5-trifluorobenzaldehyde.
科学的研究の応用
3,4,5-Trifluorobenzyltriphenylphosphonium bromide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3,4,5-Trifluorobenzyltriphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation in the mitochondria due to its lipophilic nature and positive charge . This targeting ability makes it useful in studying mitochondrial functions and in developing mitochondria-targeted therapies.
類似化合物との比較
Similar Compounds
1-Bromo-3,4,5-trifluorobenzene: This compound shares the trifluorobenzyl moiety but lacks the triphenylphosphonium group.
(4-Carboxybenzyl)triphenylphosphonium bromide: Similar in structure but with a carboxybenzyl group instead of a trifluorobenzyl group.
Uniqueness
3,4,5-Trifluorobenzyltriphenylphosphonium bromide is unique due to the presence of both the trifluorobenzyl and triphenylphosphonium groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and mitochondrial targeting ability, making it valuable in various research and industrial applications.
特性
IUPAC Name |
triphenyl-[(3,4,5-trifluorophenyl)methyl]phosphanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3P.BrH/c26-23-16-19(17-24(27)25(23)28)18-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBWRYRHZDYRH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C(=C2)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrF3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-methoxy-1H-indol-3-yl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7943794.png)
![2-(5-methyl-1H-indol-3-yl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7943805.png)
![Benzyl 3-[(4-fluorophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943816.png)
![Benzyl 3-[(4-methylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943819.png)

![tert-butyl N-[(2R,3S)-2-(hydroxymethyl)-3-methylpentyl]carbamate](/img/structure/B7943840.png)
![tert-butyl 4-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B7943853.png)
![2-[2-(Methylamino)pyrimidin-4-yl]pyridine-4-carboxylic acid](/img/structure/B7943864.png)

![2-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]propan-2-ol](/img/structure/B7943878.png)
![Benzyl 4-[(4-fluorophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943894.png)
![Tert-butyl 4-[(3-methoxy-3-oxopropyl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B7943910.png)

![Methyl 3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B7943925.png)
